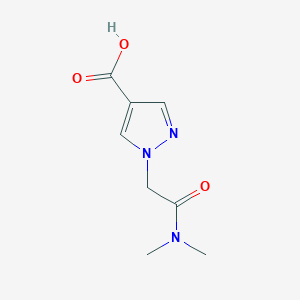

1-(2-(Dimethylamino)-2-oxoethyl)-1h-pyrazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C8H11N3O3 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

1-[2-(dimethylamino)-2-oxoethyl]pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C8H11N3O3/c1-10(2)7(12)5-11-4-6(3-9-11)8(13)14/h3-4H,5H2,1-2H3,(H,13,14) |

InChI Key |

BYPDNQDYRBVLBL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CN1C=C(C=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Substitution and Hydrolysis Step

- Starting Materials: Alpha, beta-unsaturated esters and 2,2-difluoroacetyl halides (fluoride or chloride).

- Procedure: The alpha, beta-unsaturated ester is dissolved with an acid-binding agent in an organic solvent. The 2,2-difluoroacetyl halide is added dropwise at low temperature to control the reaction rate and selectivity.

- Hydrolysis: After the substitution reaction, alkali is added to hydrolyze the intermediate, yielding an alpha-difluoroacetyl intermediate carboxylic acid solution.

Condensation and Cyclization Step

- Catalyst: Sodium iodide or potassium iodide is added to the intermediate solution.

- Condensation: Aqueous methylhydrazine solution is added dropwise at low temperature (-30 °C to -20 °C) to condense with the intermediate.

- Cyclization: The reaction mixture is subjected to reduced pressure and temperature elevation to promote cyclization, forming the pyrazole ring.

- Acidification: The reaction mixture is acidified to precipitate the crude pyrazole carboxylic acid product.

- Purification: The crude product is recrystallized from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65% alcohol content) to obtain the pure compound.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Substitution/Hydrolysis | Low temperature, organic solvent, alkali | - | - | Formation of alpha-difluoroacetyl intermediate |

| Condensation/Cyclization | -30 °C to -20 °C, sodium/potassium iodide catalyst, methylhydrazine aqueous solution | 75-80 | >99.3% | Recrystallization improves purity |

- The reaction achieves high selectivity with isomer ratios around 95:5 to 96:4 favoring the desired pyrazole isomer.

- Recrystallization from aqueous alcohol solutions is critical for removing impurities and isomeric byproducts.

Research Findings and Improvements

- The method improves upon previous syntheses by reducing isomer impurities and simplifying purification.

- Use of iodide catalysts enhances cyclization efficiency.

- Controlled low-temperature addition of methylhydrazine minimizes side reactions.

- The process is scalable and uses readily available raw materials.

- The recrystallization solvent system (alcohol/water) is optimized for maximum yield and purity.

Comparative Table of Preparation Parameters

| Parameter | Description | Impact on Synthesis |

|---|---|---|

| Catalyst | Sodium iodide or potassium iodide | Enhances cyclization and yield |

| Temperature (Condensation) | -30 °C to -20 °C | Controls reaction rate and selectivity |

| Solvent for Recrystallization | Methanol, ethanol, or isopropanol with water (35-65%) | Improves purity and crystallization efficiency |

| Reaction Time | ~2 hours for condensation, additional time for cyclization | Ensures complete conversion |

| Purity Achieved | >99.3% by HPLC | Suitable for pharmaceutical applications |

Chemical Reactions Analysis

1-[(Dimethylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains, including resistant ones. In vitro tests demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

-

Anti-inflammatory Effects :

- Research indicates that 1-(2-(Dimethylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid can modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions like arthritis and other inflammatory diseases. In animal models, administration led to a significant reduction in inflammatory markers .

- Cancer Research :

Agricultural Applications

- Pesticide Development :

- Herbicide Formulations :

Cosmetic Applications

- Skin Care Products :

- Stabilizers in Formulations :

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceuticals | Antimicrobial | Effective against Staphylococcus aureus and E. coli |

| Anti-inflammatory | Reduced inflammatory markers in animal models | |

| Cancer research | Induced apoptosis in cancer cells | |

| Agriculture | Pesticide development | Effective against crop pests |

| Herbicide formulations | Controlled weeds with minimal crop yield impact | |

| Cosmetics | Skin care products | Enhanced skin hydration and elasticity |

| Stabilizers | Maintained formulation efficacy |

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) lower than that of several conventional antibiotics, suggesting its potential as a novel antimicrobial agent. -

Anti-inflammatory Mechanism Investigation :

Research conducted by the Institute of Pharmaceutical Sciences demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in a murine model, highlighting its therapeutic potential for chronic inflammatory conditions. -

Cosmetic Formulation Study :

A formulation trial assessed the incorporation of this compound into a moisturizing cream, revealing improved moisture retention and skin barrier function over a 12-week period compared to control formulations.

Mechanism of Action

The mechanism by which 1-[(dimethylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table highlights structural differences and physicochemical properties of the target compound and analogs:

*Calculated based on molecular formula.

Solubility and Pharmacokinetic Considerations

- Hydrophilic Groups: The target compound’s dimethylamino and carboxylic acid groups enhance water solubility compared to phenyl- or alkyl-substituted analogs (e.g., Y-700 or tetradecyloxy derivatives).

- Lipophilic Groups : Compounds with long alkyl chains (e.g., tetradecyloxy) or aryl groups (e.g., diphenyl derivatives) exhibit poor solubility but may have improved cell membrane penetration .

Biological Activity

1-(2-(Dimethylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid, also known by its CAS number 1245808-55-2, is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C_9H_12N_4O_3

- Molecular Weight : 224.22 g/mol

- Structure : The compound features a pyrazole ring substituted with a dimethylamino group and a carboxylic acid functional group.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : Studies indicate that pyrazole derivatives exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this pyrazole have shown up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .

- Antimicrobial Effects : Research has demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains such as E. coli and Staphylococcus aureus. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Further investigations are required to elucidate specific pathways involved in its anticancer effects .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using carrageenan-induced edema models. The results showed that compounds similar to this compound exhibited significant reduction in edema comparable to indomethacin, highlighting the therapeutic potential of this class of compounds .

Case Study: Antimicrobial Efficacy

Burguete et al. synthesized novel pyrazoles and evaluated their antimicrobial activity against various pathogens. The study revealed that certain derivatives displayed potent antibacterial effects, suggesting that modifications in the chemical structure could enhance antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.